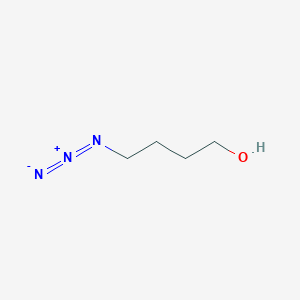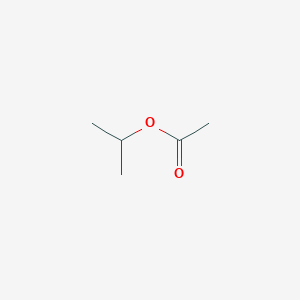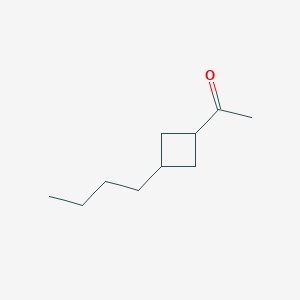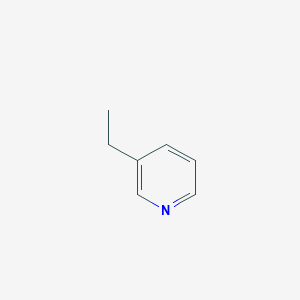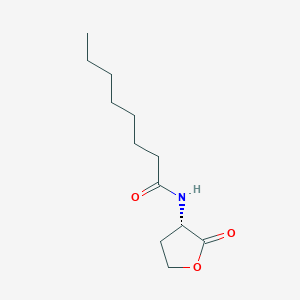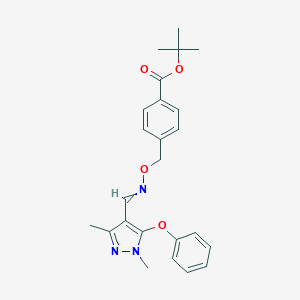
Fenpyroximate
Overview
Description
Fenpyroximate is a pyrazole acaricide and a tert-butyl ester . It has a role as a mitochondrial NADH: ubiquinone reductase inhibitor . It derives from a hydride of a 1H-pyrazole . This compound is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania) .
Molecular Structure Analysis
This compound has a molecular formula of C24H27N3O4 . Its molecular weight is 421.5 g/mol . The IUPAC name for this compound is tert-butyl 4-[[ (E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate .
Physical And Chemical Properties Analysis
This compound is a pyrazolium insecticide used to control important phytophagous mites in fruit and other crops . It has a low aqueous solubility and is not considered a volatile substance . While it is not normally persistent in water bodies, it can be persistent in soils depending on local conditions .
Scientific Research Applications
Toxicity Studies
Acute Toxicity in Marine Life : Fenpyroximate, an acaricide, has been studied for its acute toxicity in marine flounder and its gill cell line. It exhibited high toxicity levels in both flounders and cell lines, with liver and gill being the major target organs. This compound induced oxidative stress in exposed fish cells, suggesting its significant environmental impact (Na et al., 2009).
Parkinsonism Following this compound Intoxication : A study reported a case of parkinsonism in a patient after acute this compound intoxication, highlighting its potential neurotoxic effects (Kim et al., 2018).
Residue and Dietary Intake Evaluation : this compound residue behavior on crops like eggplant, orange, and guava was investigated. The study provided insights into its dissipation patterns and dietary risk assessment, emphasizing the need for residue management in agriculture (Malhat et al., 2022).
Degradation Rate in Fruits : Research on this compound's dissipation rate in apple, citrus, and grape under field conditions revealed its degradation kinetics and suggested safe pre-harvest intervals to mitigate health hazards (Al-Rahman et al., 2012).
Hepatotoxicity and Nephrotoxicity in Rats : A study on Wistar rats showed that this compound induced hepatotoxic and nephrotoxic effects, likely through oxidative stress. This research provides valuable insights into its potential health impacts (Ayed-Boussema et al., 2022).
Metabolic Impact on Spider Mites : The impact of this compound on energy metabolism and mitochondrial morphology in spider mites was examined, indicating its mechanism of action in pest control (Motoba et al., 1992).
This compound Residues in Tea : Research on this compound residue in black tea and its brew showed its dissipation behavior, highlighting the minimal risk to consumers from tea brew residues (Seenivasan & Muraleedharan, 2015).
Metabolism in Rats : Studies on the toxicokinetics and metabolism of this compound in rats after oral administration provided insights into its absorption, distribution, and excretion patterns, crucial for understanding its safety profile (Choudhary et al., 2008).
Mechanism of Action
Target of Action
Fenpyroximate is a highly active pyrazole acaricide . It primarily targets various mites, including red spider mites, pink mites, purple mites of tea, yellow mite of chilli, and Eriophyid mite of coconut . It affects larvae, nymphs, and adult ticks of two-legged and four-legged (quadruped) plant pests .
Mode of Action
This compound operates through a unique mechanism of action. It interferes with neurophysiological activities, inhibiting nerve conduction . This interference leads to symptoms of paralysis, inactivity, and cessation of food intake in mites and insects . Furthermore, it prevents the transmission of electrons in mitochondria, which has a severe impact on all stages of life (excluding eggs) and prevents nymphs from molting .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of mitochondria by preventing electron transmission . This disruption can lead to a variety of downstream effects, including paralysis and eventual death of the pest .
Pharmacokinetics
This compound exhibits a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed . .
Result of Action
The primary result of this compound’s action is the effective control of various mites. It provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The compound is harmful if swallowed and very toxic by inhalation; eye irritation and skin sensitization were observed .
Safety and Hazards
Fenpyroximate may be fatal if inhaled or swallowed . It is harmful if absorbed through the skin . It is advised not to breathe dust and to avoid contact with skin, eyes, or clothing . Contaminated work clothing should be removed and washed before reuse . It is recommended to wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet .
Future Directions
Biochemical Analysis
Biochemical Properties
Fenpyroximate interacts with various biomolecules, primarily functioning as an inhibitor of mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) . This interaction disrupts the normal biochemical reactions within the mitochondria, leading to the death of the mites .
Cellular Effects
This compound has significant effects on cellular processes. Studies have shown that it induces morphological changes in mitochondria at low concentrations . Certain pesticides, including this compound, have been observed to cause a significant dose-dependent decrease of intracellular ATP , indicating a disruption in cellular energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mitochondrial complex I, inhibiting electron transport . This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production . The resulting energy deficit is believed to be a primary factor in the efficacy of this compound as an acaricide.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to persist in soils depending on local conditions . It’s also been noted that this compound residues in citrus fruits decrease over time
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound has moderate oral toxicity to humans . Therefore, it’s crucial to handle this compound with care to avoid harmful exposure, especially at high doses.
Metabolic Pathways
This compound undergoes metabolism involving oxidation of the tert-butyl and pyrazole-3-methyl groups, p-hydroxylation of the phenoxy moiety, N-demethylation, hydrolysis at the ester and methyleneamino-oxy bonds, and conjugation .
Subcellular Localization
Given its mechanism of action, it’s likely that this compound localizes to the mitochondria where it exerts its effects
properties
IUPAC Name |
tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032550 | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111812-58-9 | |
| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





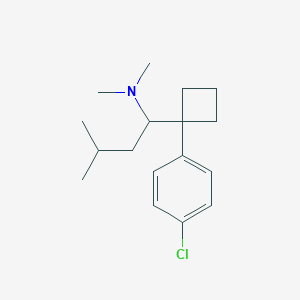
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)

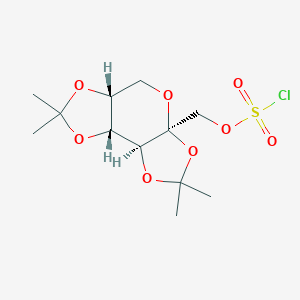
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
